富西地酸酰基 β-D-葡萄糖醛酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

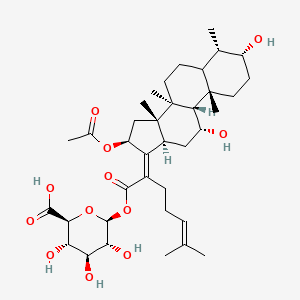

Fusidic Acid Acyl β-D-Glucuronide is a compound with the molecular formula C37H56O12 and a molecular weight of 692.83 . It is a derivative of Fusidic Acid, a natural tetracyclic triterpene isolated from fungi .

Synthesis Analysis

The synthesis of Fusidic Acid Acyl β-D-Glucuronide involves the metabolism of the parent compound by UDP-glucuronosyltransferases (UGTs) into hydrophilic and negatively charged glucuronides . The formation of acyl glucuronides could be linked to specific UGT isoform(s) .Chemical Reactions Analysis

Acyl glucuronides, such as Fusidic Acid Acyl β-D-Glucuronide, undergo bioactivation, via transacylation leading to the direct displacement of the glucuronic acid moiety . The ester bond of the 1β-anomer is liable to nucleophilic attack through two mechanisms: hydrolysis by hydroxide ions resulting in the parent aglycone and α/β-glucuronic acid, and attack by adjacent hydroxyl groups on the glucopyranose ring, which results in intramolecular transacylation .Physical And Chemical Properties Analysis

The formation of acyl glucuronides results in an increase in both the aqueous solubility and molecular mass of the conjugate in comparison to the parent drug and thus facilitates excretion in both urine and bile .科学研究应用

代谢激活和安全性影响

羧酸的代谢激活,包括导致富西地酸酰基 β-D-葡萄糖醛酸酯形成的化合物,在药物安全性和有效性中起着至关重要的作用。生物活化过程,涉及 UDP-葡萄糖醛酸转移酶催化的与葡萄糖醛酸的结合,导致形成潜在的反应性代谢物,如酰基葡萄糖醛酸酯。这些代谢物是亲电性物质,能够酰化靶蛋白,这可能导致不良药物反应或促成药物的治疗效果。研究比较了酰基葡萄糖醛酸酯与酰基辅酶 A 硫酯在肝脏中的稳定性、蛋白质反应性、靶标选择性和处置,强调了了解这些代谢物在药物开发和安全性评估中的重要性(Boelsterli,2002)。

分析测量挑战

酰基葡萄糖醛酸酯代谢物的生物分析,包括富西地酸酰基 β-D-葡萄糖醛酸酯,由于它们在生物基质中的不稳定性而面临重大的分析挑战。准确测量对于评估形成酰基葡萄糖醛酸酯的药物的安全性与药代动力学至关重要。在样品收集后和分析过程中立即稳定这些代谢物的策略对于确保可靠的定量至关重要。这包括优化样品预处理并采用先进的分析技术,以最大限度地减少分解并准确测量酰基葡萄糖醛酸酯代谢物及其母体苷元。这些努力对于识别能够发生水解、pH 依赖性分子内迁移以及与血浆和组织蛋白共价结合的代谢物至关重要,这些代谢物可能导致毒性(Patel,2019)。

作用机制

Target of Action

Fusidic Acid Acyl A-D-Glucuronide is a metabolite of the bacteriostatic antibiotic Fusidic Acid . The primary target of Fusidic Acid is the bacterial protein synthesis machinery, specifically the elongation factor G (EF-G) from the ribosome .

Mode of Action

Fusidic Acid works by interfering with bacterial protein synthesis. It prevents the translocation of the elongation factor G (EF-G) from the ribosome, thereby inhibiting the process of protein synthesis . As a result, bacterial growth is prevented, allowing the immune system to clear the infection .

Biochemical Pathways

The formation of Fusidic Acid Acyl A-D-Glucuronide involves the conjugation of Fusidic Acid with glucuronic acid, a significant metabolic pathway for carboxylic acid-containing drugs in both animals and humans . This results in the formation of 1-β-O-acyl-glucuronide ester derivatives, often referred to as 'acyl glucuronides’ .

Pharmacokinetics

The pharmacokinetics of Fusidic Acid Acyl A-D-Glucuronide involves its circulation in plasma prior to being excreted in urine and bile . This process is part of the metabolism of carboxylic acid-containing drugs, resulting in the formation of acyl glucuronides . These metabolites often demonstrate enhanced pharmacokinetic attributes, including heightened bioavailability and metabolic stability .

Result of Action

The result of the action of Fusidic Acid Acyl A-D-Glucuronide is the prevention of bacterial growth. By inhibiting protein synthesis, the compound helps the immune system clear the infection . It’s worth noting that acyl glucuronides, including fusidic acid acyl a-d-glucuronide, have the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions can occur through various mechanisms, potentially contributing to drug toxicity and immune responses .

Action Environment

The action of Fusidic Acid Acyl A-D-Glucuronide can be influenced by various environmental factors. For instance, the inherent instability of acyl glucuronides under physiological conditions can pose challenges in assessing their safety . Furthermore, factors such as the bioactivation of carboxylic acid drugs by alternative pathways, acyl glucuronide-mediated inhibition of key enzymes and transporters, and unanticipated interactions with several biological systems can also influence the compound’s action, efficacy, and stability .

安全和危害

Acyl glucuronides have been implicated in the toxicity of several carboxylic acid-containing drugs, and the rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

There is a need to understand the various factors that can affect the safety of acyl glucuronide-producing drugs including the rate of acyl glucuronide formation, the relative reactivity of the acyl glucuronide metabolite formed, the rate of elimination, potential proteins being targeted, and the rate of aglucuronidation . Further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequentially a potential immunological response .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56O12/c1-17(2)9-8-10-20(33(46)49-34-29(43)27(41)28(42)30(48-34)32(44)45)26-22-15-24(40)31-35(5)13-12-23(39)18(3)21(35)11-14-36(31,6)37(22,7)16-25(26)47-19(4)38/h9,18,21-25,27-31,34,39-43H,8,10-16H2,1-7H3,(H,44,45)/b26-20-/t18-,21?,22-,23+,24+,25-,27-,28-,29+,30-,31-,34-,35-,36-,37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAPPWZUNXAAMF-JHNXOOIMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC(=O)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3([C@H]2[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC(=O)C)C)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fusidic Acid Acyl |A-D-Glucuronide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Methyl-2-butanyl)sulfanyl]pyridine 1-oxide](/img/structure/B589910.png)

![5-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B589915.png)